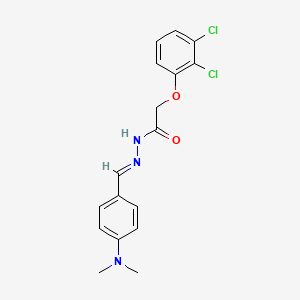![molecular formula C30H22N2O4 B12021487 [1-[(E)-(naphthalene-1-carbonylhydrazinylidene)methyl]naphthalen-2-yl] 4-methoxybenzoate](/img/structure/B12021487.png)
[1-[(E)-(naphthalene-1-carbonylhydrazinylidene)methyl]naphthalen-2-yl] 4-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-[(E)-(naphthalene-1-carbonylhydrazinylidene)methyl]naphthalen-2-yl] 4-methoxybenzoate is a complex organic compound characterized by its unique structure, which includes naphthalene and methoxybenzoate moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1-[(E)-(naphthalene-1-carbonylhydrazinylidene)methyl]naphthalen-2-yl] 4-methoxybenzoate typically involves multiple steps, starting with the preparation of the naphthalene derivatives. The key steps include:
Formation of Naphthalene Derivatives: The initial step involves the preparation of naphthalene-1-carbonylhydrazine and naphthalene-2-carbaldehyde.
Condensation Reaction: These intermediates undergo a condensation reaction to form the hydrazone linkage.
Esterification: The final step involves the esterification of the hydrazone with 4-methoxybenzoic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene moieties.
Reduction: Reduction reactions can target the hydrazone linkage, converting it to the corresponding hydrazine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Friedel-Crafts alkylation and acylation reactions are common, using reagents like aluminum chloride.
Major Products
Oxidation: Products include naphthoquinones and other oxidized derivatives.
Reduction: Reduced hydrazine derivatives.
Substitution: Various substituted naphthalene and benzoate derivatives.
Aplicaciones Científicas De Investigación
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology
In biological research, it serves as a probe for studying enzyme interactions and as a potential therapeutic agent.
Medicine
The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, it is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of [1-[(E)-(naphthalene-1-carbonylhydrazinylidene)methyl]naphthalen-2-yl] 4-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazone linkage allows it to form stable complexes with metal ions, which can modulate its biological activity. The naphthalene moieties facilitate its insertion into lipid membranes, affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetoacetate: Used in similar synthetic applications but lacks the complex structure of the target compound.
1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate: Shares some structural features but differs in its functional groups and applications.
Vanillin acetate: Another ester compound with different aromatic structures and uses.
Uniqueness
The uniqueness of [1-[(E)-(naphthalene-1-carbonylhydrazinylidene)methyl]naphthalen-2-yl] 4-methoxybenzoate lies in its combination of naphthalene and methoxybenzoate moieties, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C30H22N2O4 |
|---|---|
Peso molecular |
474.5 g/mol |
Nombre IUPAC |
[1-[(E)-(naphthalene-1-carbonylhydrazinylidene)methyl]naphthalen-2-yl] 4-methoxybenzoate |
InChI |
InChI=1S/C30H22N2O4/c1-35-23-16-13-22(14-17-23)30(34)36-28-18-15-21-8-3-5-11-25(21)27(28)19-31-32-29(33)26-12-6-9-20-7-2-4-10-24(20)26/h2-19H,1H3,(H,32,33)/b31-19+ |
Clave InChI |
QNPVTURQJDOWET-ZCTHSVRISA-N |
SMILES isomérico |
COC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)C4=CC=CC5=CC=CC=C54 |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)C4=CC=CC5=CC=CC=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-{6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoyl}nicotinohydrazide](/img/structure/B12021405.png)
![Methyl 2-[(2,2,2-trichloro-1-{[(4-chlorophenoxy)acetyl]amino}ethyl)amino]benzoate](/img/structure/B12021412.png)
![methyl 4-({[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate](/img/structure/B12021423.png)
![(4E)-1-[2-(dimethylamino)ethyl]-4-{hydroxy[2-methyl-4-(2-methylpropoxy)phenyl]methylidene}-5-(pyridin-4-yl)pyrrolidine-2,3-dione](/img/structure/B12021440.png)




![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B12021462.png)



![(4E)-4-[(4-butoxy-3-methylphenyl)(hydroxy)methylidene]-5-(4-ethylphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B12021491.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-ethylphenyl)methylidene]acetohydrazide](/img/structure/B12021494.png)
